molecular formula C15H12N2O B8350660 5-(4-Biphenylyl)-3-aminoisoxazole

5-(4-Biphenylyl)-3-aminoisoxazole

Cat. No. B8350660
M. Wt: 236.27 g/mol
InChI Key: VCPRJPPBLNIWCN-UHFFFAOYSA-N
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Patent
US04336264

Procedure details

3-(4-Biphenylyl)-3-methoxyacrylonitrile plus 3-(4-biphenylyl)-3,3-dimethoxypropionitrile (2.9 grams as a mixture from example 6), hydroxylamine hydrochloride (4.7 grams), and sodium methoxide (11.9 grams) were mixed in 500 ml. of methanol and the reaction mixture refluxed for 48 hours. The methanol was then evaporated, water added, the product separated by filtration, yield 1.2 grams.
Name
3-(4-Biphenylyl)-3-methoxyacrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(4-biphenylyl)-3,3-dimethoxypropionitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][C:4]([C:7]([O:11]C)=[CH:8][C:9]#[N:10])=[CH:3][CH:2]=1.C1(C2C=CC=CC=2)C=CC(C(OC)(OC)CC#[N:28])=CC=1.Cl.NO.C[O-].[Na+]>CO>[C:1]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][C:4]([C:7]2[O:11][N:10]=[C:9]([NH2:28])[CH:8]=2)=[CH:3][CH:2]=1 |f:2.3,4.5|

Inputs

Step One
Name
3-(4-Biphenylyl)-3-methoxyacrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=CC#N)OC)C1=CC=CC=C1
Name
3-(4-biphenylyl)-3,3-dimethoxypropionitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C(CC#N)(OC)OC)C1=CC=CC=C1
Name
Quantity
4.7 g
Type
reactant
Smiles
Cl.NO
Name
sodium methoxide
Quantity
11.9 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was then evaporated
ADDITION
Type
ADDITION
Details
water added
CUSTOM
Type
CUSTOM
Details
the product separated by filtration, yield 1.2 grams

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)C1=CC(=NO1)N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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